molecular formula C13H11Cl2NO B12944725 4-(3,5-Dichlorophenoxy)benzylamine

4-(3,5-Dichlorophenoxy)benzylamine

Cat. No.: B12944725
M. Wt: 268.13 g/mol
InChI Key: GISJYMYFSFTSAZ-UHFFFAOYSA-N
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Description

(4-(3,5-Dichlorophenoxy)phenyl)methanamine is an organic compound characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dichlorophenoxy)phenyl)methanamine typically involves the reaction of 4-(3,5-dichlorophenoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of (4-(3,5-Dichlorophenoxy)phenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction of the compound can yield the corresponding amine derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-(3,5-Dichlorophenoxy)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (4-(3,5-Dichlorophenoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

  • (4-(3,4-Dichlorophenoxy)phenyl)methanamine
  • (4-(3,5-Difluorophenoxy)phenyl)methanamine
  • (4-(3,5-Dibromophenoxy)phenyl)methanamine

Comparison: (4-(3,5-Dichlorophenoxy)phenyl)methanamine is unique due to the presence of the 3,5-dichlorophenoxy group, which imparts specific electronic and steric properties. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct reactivity and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

[4-(3,5-dichlorophenoxy)phenyl]methanamine

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H,8,16H2

InChI Key

GISJYMYFSFTSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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